Ethyl 4-(phenylamino)benzoate
CAS No.: 64878-66-6
Cat. No.: VC6140568
Molecular Formula: C15H15NO2
Molecular Weight: 241.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64878-66-6 |
|---|---|
| Molecular Formula | C15H15NO2 |
| Molecular Weight | 241.29 |
| IUPAC Name | ethyl 4-anilinobenzoate |
| Standard InChI | InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 |
| Standard InChI Key | OXXSAXCSHHARKT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate features a benzoate core substituted with a formamidine group linked to a methylphenylamine moiety. Its molecular formula, C₁₇H₁₈N₂O₂, corresponds to a molecular weight of 282.34 g/mol . The ethyl ester at the para position enhances solubility in organic matrices, while the conjugated system across the formamidine bridge facilitates UV absorption through π-π* electronic transitions .
IUPAC and Common Names
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Systematic Name: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
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CAS Registry: 57834-33-0
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step condensation process:
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Formation of (4-Ethoxycarbonylphenyl)formamidine:
Ethyl 4-aminobenzoate reacts with triethyl orthoformate at 70–145°C, yielding the formamidine intermediate . -
Coupling with N-Methylaniline:
The intermediate undergoes nucleophilic substitution with N-methylaniline at 190°C, forming the final product as a light yellow semi-solid .
Industrial Manufacturing
Scaled production optimizes reaction conditions for yield (>90%) and purity. Continuous-flow reactors maintain precise temperature control, while solvent recovery systems minimize waste . The product is typically formulated as a 10–20% solution in polyols for ease of integration into PU systems .
Physicochemical Properties
Key Physical Parameters
| Property | Value |
|---|---|
| Boiling Point | 188°C (0.1 Torr) |
| Density | 1.05 g/cm³ |
| Solubility in Water | 34.7 mg/L at 20°C |
| pKa | 6.94 |
| LogP (Octanol-Water) | 4.46 |
| Vapor Pressure | 78 Pa at 25°C |
Data sourced from controlled laboratory measurements .
Stability and Reactivity
Applications in Polymer Science
Polyurethane Systems
As the primary application domain, UV-1 enhances the lightfastness of:
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Microcellular Foams: Prevents yellowing in footwear soles by absorbing 95% of UV-B radiation .
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Elastomers: Maintains tensile strength in automotive seals exposed to solar radiation .
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Coatings: Used in artificial leather at 0.5–1.5% w/w to retain color vibrancy .
Comparative Performance
UV-1 outperforms benzophenone-3 in accelerated weathering tests (QUV Chamber, ASTM G154):
| UV Absorber | Yellowness Index (ΔYI) after 500 h |
|---|---|
| UV-1 | 2.3 |
| Benzophenone-3 | 4.7 |
| Benzotriazole | 3.9 |
Data adapted from industrial trials .
Biological and Environmental Considerations
Ecotoxicology
Innovations and Future Directions
Recent research explores hybrid stabilizers combining UV-1 with hindered amine light stabilizers (HALS) for synergistic effects. Preliminary results show a 40% reduction in photooxidation rates in PU adhesives compared to UV-1 alone . Additionally, nanoencapsulation techniques aim to improve dispersion in hydrophobic matrices while reducing leaching .
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